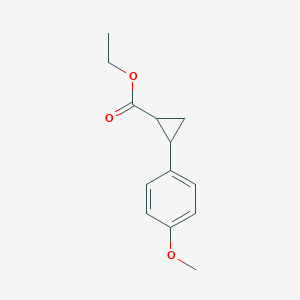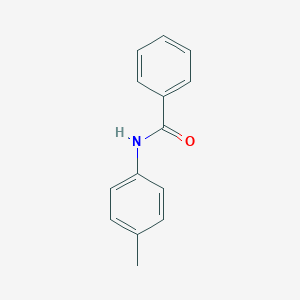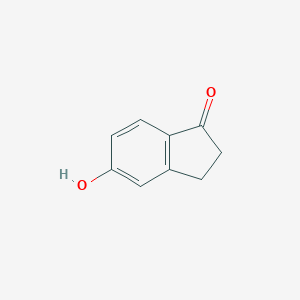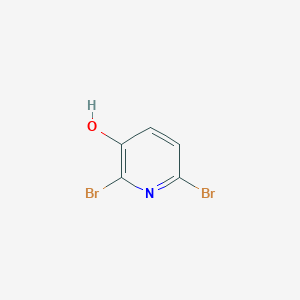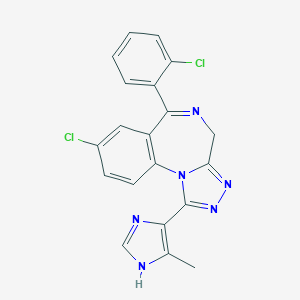
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is commonly known as "CCT" and is a potent and selective GABA-A receptor modulator. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, which leads to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal excitability and the calming effects associated with benzodiazepines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include anxiolysis, sedation, muscle relaxation, anticonvulsant effects, and cognitive impairment. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine in lab experiments include its potent and selective GABA-A receptor modulation, its well-established pharmacological profile, and its potential therapeutic applications in various neurological disorders. However, its limitations include its potential for addiction and abuse, its cognitive impairment effects, and its potential for side effects such as respiratory depression.
未来方向
For research on 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine include further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, research could focus on developing more selective GABA-A receptor modulators with reduced potential for addiction and abuse. Finally, studies could investigate the potential for combination therapies with other drugs to enhance the therapeutic effects of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine while minimizing its side effects.
合成方法
The synthesis of 8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine involves the reaction of 2-amino-5-chlorobenzophenone with 5-methyl-4-imidazolecarboxaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with sodium azide and copper (I) iodide to yield the final product.
科学研究应用
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
CAS 编号 |
117291-09-5 |
|---|---|
产品名称 |
8-Chloro-6-(2-chlorophenyl)-1-(5-methyl-4-imidazolyl)-4H-s-triazolo(4,3-a)-1,4-benzodiazepine |
分子式 |
C20H14Cl2N6 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
8-chloro-6-(2-chlorophenyl)-1-(5-methyl-1H-imidazol-4-yl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C20H14Cl2N6/c1-11-18(25-10-24-11)20-27-26-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)28(17)20/h2-8,10H,9H2,1H3,(H,24,25) |
InChI 键 |
LJCYNUJQHTZWBW-ZZEZOPTASA-N |
手性 SMILES |
CC\1=NC=N/C1=C\2/NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
规范 SMILES |
CC1=C(N=CN1)C2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





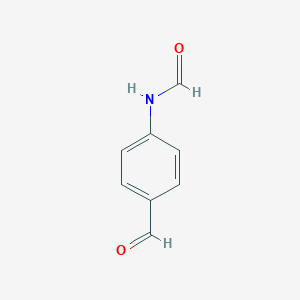

![2,3-Dihydro-benzo[f]thiochromen-1-one](/img/structure/B188524.png)
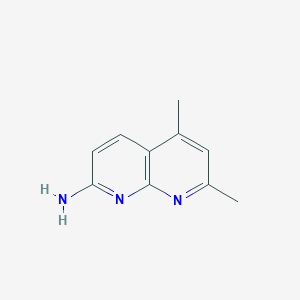

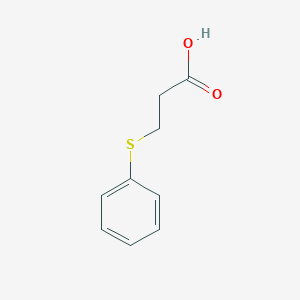
![2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B188531.png)

